D-Glucose-d1-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1-1 typically involves the catalytic hydrogenation of glucose in the presence of deuterium gas. This process replaces a hydrogen atom with deuterium at the desired position. The reaction conditions often include a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Glucose-d1-1 undergoes various chemical reactions similar to those of regular glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and glucose oxidase.
Reduction: Sodium borohydride or catalytic hydrogenation can be used.
Substitution: Acetic anhydride for esterification and alkyl halides for etherification.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
D-Glucose-d1-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding glucose metabolism and cellular uptake.
Medicine: Used in metabolic studies to diagnose and monitor diseases such as diabetes.
Industry: Employed in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of D-Glucose-d1-1 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. The deuterium atom allows researchers to trace its path and study the biochemical processes in detail. It primarily targets glucose transporters and enzymes involved in glycolysis and gluconeogenesis .
Comparison with Similar Compounds
D-Glucose: The non-labeled form of glucose.
D-Glucose-6-d1: Another deuterated form with deuterium at a different position.
D-Glucose-1-13C: A carbon-13 labeled glucose.
Comparison:
Uniqueness: D-Glucose-d1-1 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Applications: While all labeled glucose compounds are used in metabolic studies, the specific position of the label in this compound makes it particularly useful for certain types of research
Biological Activity
D-Glucose-d1-1 is a deuterated form of D-glucose, an essential monosaccharide involved in various biological processes. Its unique isotopic labeling allows researchers to explore metabolic pathways and interactions in greater detail. This article examines the biological activity of this compound, focusing on its metabolic roles, therapeutic implications, and relevant case studies.
Metabolic Role of this compound
D-Glucose serves as a primary energy source for cells and is crucial for several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. The deuterated form, this compound, is particularly useful in metabolic studies due to its ability to trace pathways without altering the compound's fundamental properties.
Glycolysis and Gluconeogenesis
In glycolysis, this compound is phosphorylated by hexokinase to produce glucose-6-phosphate, which subsequently undergoes a series of enzymatic reactions to yield pyruvate. This process generates ATP and NADH, vital for cellular energy. Research indicates that the presence of this compound can influence the rate of glycolysis and gluconeogenesis by modulating enzyme activity and substrate availability.
Table 1: Enzymatic Pathways Involving this compound
Pathway | Key Enzyme | Product | Role in Metabolism |
---|---|---|---|
Glycolysis | Hexokinase | Glucose-6-phosphate | Energy production |
Gluconeogenesis | Fructose-1,6-bisphosphatase | Glucose | Glucose homeostasis |
Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | Ribulose 5-phosphate | NADPH production for biosynthesis |
Therapeutic Implications
This compound has potential therapeutic applications, particularly in cancer research. Studies have shown that glucose metabolism is often altered in cancer cells, leading to increased glycolysis (the Warburg effect). By utilizing this compound in metabolic tracing experiments, researchers can better understand how cancer cells metabolize glucose and identify potential targets for therapy.
Case Studies
Case Study 1: Cancer Metabolism
In a study examining glioblastoma multiforme (GBM), researchers used D-glucose analogs to assess their impact on tumor metabolism. The findings indicated that modifications to glucose derivatives could enhance their efficacy as metabolic inhibitors. Specifically, fluorinated derivatives demonstrated potent inhibitory effects on hexokinase activity, suggesting a potential pathway for therapeutic intervention in GBM through altered glucose metabolism .
Case Study 2: Diabetes Research
Another study investigated the role of glucose infusion in inducing β-cell replication in diabetic models. The administration of D-glucose led to significant increases in insulin secretion and β-cell mass over time. This suggests that manipulating glucose levels can influence pancreatic function and may provide insights into diabetes treatment strategies .
Research Findings
Recent research highlights the significance of D-glucose derivatives in antimicrobial activities as well. A study synthesized various D-glucose derivatives and tested their antibacterial and antifungal properties against pathogenic strains. The results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to traditional antibiotics .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D |
InChI Key |
GZCGUPFRVQAUEE-SPRLRUCNSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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